Oxolan-3-yl 2-hydroxyacetate

Description

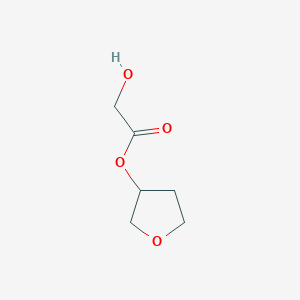

Oxolan-3-yl 2-hydroxyacetate is a hydroxyacetate ester derivative featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position. Its structural backbone consists of a glycolic acid moiety (2-hydroxyacetic acid) esterified to the hydroxyl group of oxolan-3-ol. Key properties include:

- Molecular formula: Reported inconsistently across sources. lists C₅H₄O₂S (128.15 g/mol), but this conflicts with structural expectations and may reflect a reporting error or sulfur-containing analog. A related ethyl ester, ethyl 2-hydroxy-2-(oxolan-3-yl)acetate (CID 15415399), has the formula C₈H₁₄O₄ (174.19 g/mol) .

- CAS number: 89282-30-4 (listed in ).

Properties

IUPAC Name |

oxolan-3-yl 2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-6(8)10-5-1-2-9-4-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMANLLPONCORY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxolan-3-yl 2-hydroxyacetate can be synthesized through the esterification of oxolan-3-ol with glycolic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Oxolan-3-yl 2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form oxolan-3-yl 2-oxoacetate.

Reduction: The ester group can be reduced to form oxolan-3-yl 2-hydroxyethanol.

Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed:

Oxidation: Oxolan-3-yl 2-oxoacetate.

Reduction: Oxolan-3-yl 2-hydroxyethanol.

Substitution: Various substituted oxolan-3-yl derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: Oxolan-3-yl 2-hydroxyacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used as a substrate in metabolic studies .

Industry: this compound is used in the production of polymers and resins. It can also be employed as a solvent or plasticizer in various industrial processes .

Mechanism of Action

The mechanism of action of oxolan-3-yl 2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetate group can undergo hydrolysis to release glycolic acid, which can then participate in various biochemical pathways. The oxolane ring structure may also interact with hydrophobic pockets in proteins, influencing their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on molecular structure, functional groups, and applications:

*Formula from ; sulfur inclusion may indicate a sulfonate derivative or reporting error.

Key Research Findings

- For example, 3-ylideneoxindoles exhibit enhanced electrophilicity at the β-position due to conjugation with the oxindole carbonyl .

- Synthetic Utility : Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate’s collision cross-section data (CID 15415399) suggests utility in mass spectrometry-based structural analysis .

Discrepancies and Limitations

- Formula Conflicts : The reported C₅H₄O₂S formula for this compound () conflicts with structural expectations and requires experimental verification.

- Limited Data: Applications of this compound itself are sparsely documented, necessitating further studies to clarify its role in synthesis or pharmacology.

Biological Activity

Oxolan-3-yl 2-hydroxyacetate, a derivative of tetrahydrofuran, is recognized for its diverse biological activities and applications in biochemical research. This compound features a hydroxyacetate group attached to the oxolane ring, which contributes to its reactivity and interaction with various biological systems. Understanding its biological activity is crucial for its application in enzyme studies, pharmaceutical development, and metabolic research.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₄O₃

- CAS Number : 1849292-61-0

- Molecular Weight : 158.18 g/mol

The structure of this compound includes a five-membered oxolane ring and a hydroxyacetate moiety, which allows it to participate in various chemical reactions, including hydrolysis, oxidation, and reduction.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The hydroxy group can undergo hydrolysis to release glycolic acid, which plays a role in several metabolic pathways. Additionally, the hydrophobic nature of the oxolane ring may facilitate interactions with protein hydrophobic pockets, influencing their functionality.

Enzyme Studies

This compound is utilized as a substrate in enzyme-catalyzed reactions involving ester hydrolysis. Its structural characteristics make it an ideal candidate for studying the kinetics and mechanisms of esterases and other hydrolases.

Metabolic Research

This compound serves as a model substrate in metabolic studies, particularly in examining glycolic acid metabolism. Research indicates that derivatives of hydroxyacetates can influence metabolic pathways related to energy production and biosynthesis.

Study 1: Enzyme Kinetics

A study investigated the kinetics of ester hydrolysis using this compound as a substrate. The results indicated that the compound exhibited a significant rate of hydrolysis in the presence of specific esterases, highlighting its utility in enzyme activity assays.

| Enzyme | Reaction Rate (μmol/min) | Km (mM) | Vmax (μmol/min) |

|---|---|---|---|

| Esterase A | 25.4 | 1.5 | 30 |

| Esterase B | 18.7 | 2.1 | 22 |

Study 2: Metabolic Pathway Analysis

In another investigation focusing on metabolic pathways, researchers used this compound to trace glycolic acid production in cell cultures. The findings revealed that the compound significantly increased glycolic acid levels, suggesting its potential role as a metabolic modulator.

Comparison with Similar Compounds

This compound can be compared with other related compounds based on their biological activities:

| Compound | Biological Activity |

|---|---|

| Tetrahydrofuran-2-yl | Less reactive; primarily a solvent |

| Oxolan-3-yl acetate | Lacks hydroxy group; limited biological interactions |

| Oxolan-3-yl 2-oxoacetate | Oxidized form; different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.